4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine
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Overview
Description
The compound “4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazole ring, and an amine group . The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring (a six-membered ring containing two nitrogen atoms), a thiazole ring (a five-membered ring containing one nitrogen atom and one sulfur atom), and an amine group (a nitrogen atom with a lone pair of electrons) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amine group in this compound) can influence its solubility in water and other polar solvents .Scientific Research Applications
Antifungal Applications
Research into derivatives of pyrimidinyl and thiazol-2-amine compounds has shown promising antifungal activities. For instance, a study highlighted the antifungal effect of some derivatives against fungi like Aspergillus terreus and Aspergillus niger, concluding that these compounds could be developed into useful antifungal agents (N. N. Jafar et al., 2017).
Antibacterial and Insecticidal Applications
Another study focused on synthesizing pyrimidine-linked pyrazole heterocyclics through microwave irradiation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and their antibacterial potential against selected microorganisms, showcasing the diverse biological applications of pyrimidine derivatives (P. P. Deohate and Kalpana A. Palaspagar, 2020).
Anticancer Applications
Furthermore, derivatives of pyrimidine have been investigated for their anticancer activities. A particular focus has been on exploring the antiangiogenic effects of synthetic compounds derived from pyrimidine. Docking studies revealed significant binding affinity with VEGFR-2 kinase, indicating potential as powerful antiangiogenic agents (Nadhir N. A. Jafar and A. Hussein, 2021). Another example includes compounds synthesized for antiproliferative evaluation against human breast cancer cell lines, where certain derivatives showed promising results in inducing apoptotic cell death (Hoda Atapour-Mashhad et al., 2017).
Structural and Non-covalent Interaction Studies
Research has also delved into the structural characterization and analysis of non-covalent interactions within pyrimidinyl derivatives, providing insights into their chemical behaviors and potential applications in further medicinal chemistry studies (Yu Zhang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-6-3-7(2)13-10(12-6)16-5-8-4-15-9(11)14-8/h3-4H,5H2,1-2H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCUPSKSAVNNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CSC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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